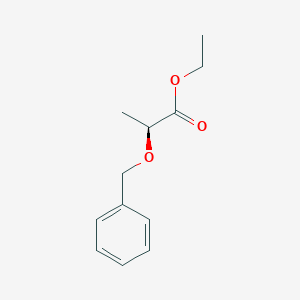

Ethyl (S)-2-(benzyloxy)propionate

Vue d'ensemble

Description

La 3-Désoxyguanosine est un analogue de nucléoside purique qui appartient à la classe des composés organiques connus sous le nom de 3-désoxyribonucléosides puriques. Ces composés se composent d'une base purique liée à un sucre ribose, qui manque d'un groupe hydroxyle en position 3. Ce composé est solide et est connu pour son rôle dans divers processus biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3-Désoxyguanosine peut être synthétisée par plusieurs méthodes. Une approche courante implique le traitement de la guanosine avec du périodate de sodium suivi de borohydrure de sodium. Cette méthode produit de la 3-désoxyguanosine en éliminant le groupe hydroxyle en position 3' .

Méthodes de production industrielle : La production industrielle de 3-désoxyguanosine implique généralement une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes de purification supplémentaires telles que la chromatographie pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Désoxyguanosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la 3-désoxyguanosine peut conduire à la formation de 8-oxo-3-désoxyguanosine .

4. Applications de la recherche scientifique

La 3-Désoxyguanosine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme ligand pour étudier les interactions entre les enzymes et les récepteurs.

Biologie : Joue un rôle dans la formation et le métabolisme de l'ADN et de l'ARN.

Médecine : Investigée pour ses propriétés antivirales et anticancéreuses potentielles.

Industrie : Utilisée dans la synthèse de divers analogues de nucléosides pour des applications pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action de la 3-désoxyguanosine implique son interaction avec des cibles moléculaires spécifiques, telles que la phosphorylase de nucléoside purique. Cette interaction peut inhiber la réplication de l'ADN viral en s'incorporant dans l'ADN viral et en provoquant la terminaison de la chaîne. Ce mécanisme est similaire à celui d'autres analogues de nucléosides utilisés dans les thérapies antivirales .

Composés similaires :

Désoxyguanosine : Similaire à la 3-désoxyguanosine mais avec un groupe hydroxyle en position 3'.

Guanosine : Contient un groupe hydroxyle en positions 2' et 3' du sucre ribose.

8-Oxo-2'-désoxyguanosine : Une forme oxydée de la désoxyguanosine.

Unicité : La 3-Désoxyguanosine est unique en raison de l'absence du groupe hydroxyle en position 3', ce qui modifie considérablement ses propriétés chimiques et son activité biologique par rapport aux autres nucléosides. Cette différence structurelle en fait un outil précieux dans la recherche biochimique et le développement pharmaceutique .

Applications De Recherche Scientifique

3-Deoxyguanosine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand for studying enzyme and receptor interactions.

Biology: Plays a role in the formation and metabolism of DNA and RNA.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Used in the synthesis of various nucleoside analogs for pharmaceutical applications

Mécanisme D'action

The mechanism of action of 3-deoxyguanosine involves its interaction with specific molecular targets, such as purine nucleoside phosphorylase. This interaction can inhibit the replication of viral DNA by incorporating into the viral DNA and causing chain termination. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .

Comparaison Avec Des Composés Similaires

Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.

Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.

8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.

Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .

Propriétés

IUPAC Name |

ethyl (2S)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFQHZUGDYXTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434887 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54783-72-1 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

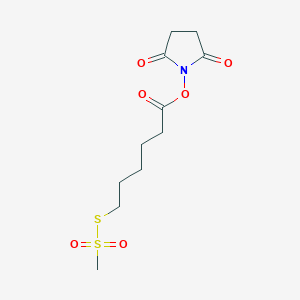

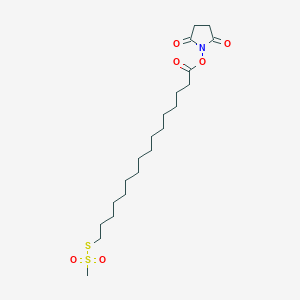

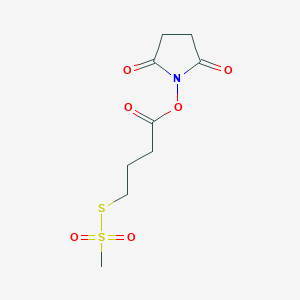

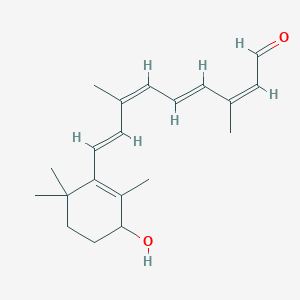

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)